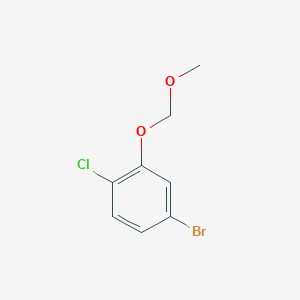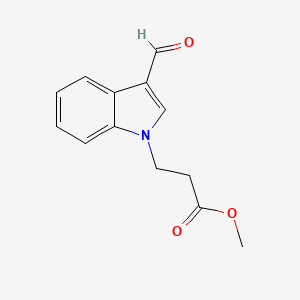
2-Cyclobutylmethoxy-5-fluoroaniline
Übersicht
Beschreibung
2-Cyclobutylmethoxy-5-fluoroaniline (CBF) is a synthetic organic compound that has been used in a variety of scientific and industrial applications. CBF has been found to have a wide range of properties, such as being an inhibitor of cyclic nucleotide phosphodiesterase, an antioxidant, and a potential therapeutic agent. CBF has been studied extensively in recent years and has been found to have many potential applications in the fields of medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Metabonomic Assessment of Toxicity
Fluoroanilines, including those similar to 2-Cyclobutylmethoxy-5-fluoroaniline, have been studied for their toxicological effects on earthworms. Metabonomic techniques, using high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy, have helped identify novel biomarkers of xenobiotic toxicity. This methodology can be applied to understand the mechanism of action of other toxic chemicals (Bundy et al., 2002).
Bioactivation of Fluoroanilines
Research on fluoroanilines has explored their bioactivation to reactive benzoquinoneimines, which is a significant process in understanding the metabolic and toxicological pathways of these compounds in biological systems (Rietjens & Vervoort, 1991).
Optical Imaging and Drug Delivery
Fluoroanilines have potential applications in optical imaging and drug delivery. Studies have focused on cyanine reactivity, which is crucial for developing novel probe molecules used in complex imaging and drug delivery settings (Gorka, Nani, & Schnermann, 2018).
In Vivo and In Vitro Metabolism
Investigations have been conducted on the metabolism of fluoroanilines, including 2-fluoroaniline, using methods like 19F-n.m.r. These studies provide insights into the metabolic pathways and the excretion profiles of fluoroanilines in biological systems (Vervoort et al., 1990).
Synthesis and Application in DNA Structures
Fluoroanilines have been utilized in the synthesis of cyanine dyes for applications in DNA structures, contributing to developments in light-harvesting devices and quantum computers (Meares et al., 2022).
Novel Synthetic Methods
Research into fluoroanilines includes the development of new synthetic methods, such as the preparation of 2-fluoro-3-aminophenylboronates via directed ortho-metalation, which has potential applications in medicinal chemistry (Zhichkin et al., 2011).
Wirkmechanismus
Target of Action
Mode of Action
The specific mode of action of 2-Cyclobutylmethoxy-5-fluoroaniline is currently unknown due to the lack of detailed studies
Biochemical Pathways
Given its potential role in cancer therapy, it may influence pathways related to cell proliferation and apoptosis
Result of Action
Given its potential role in cancer therapy, it may induce cell death (apoptosis) in cancer cells or inhibit their proliferation.
Eigenschaften
IUPAC Name |
2-(cyclobutylmethoxy)-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-4-5-11(10(13)6-9)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVDVFCHGDJEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



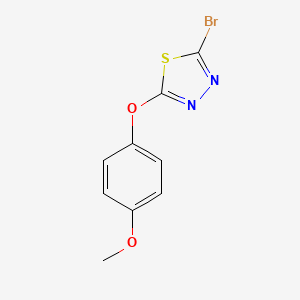
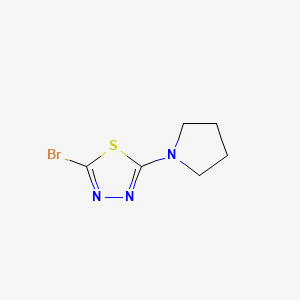


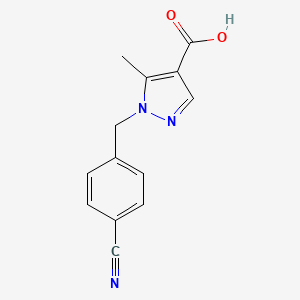
![Benzoic acid, 4-[[(phenylmethoxy)amino]methyl]-, methyl ester](/img/structure/B1400023.png)
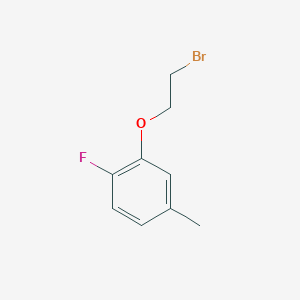
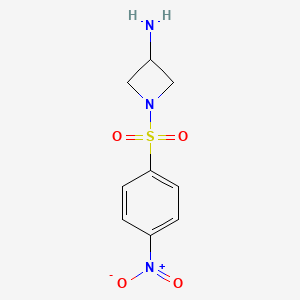
amine](/img/structure/B1400029.png)
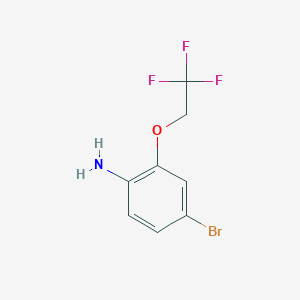
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1400035.png)

